molecular formula C9H7NO2S B6161659 2-(2,1-benzothiazol-3-yl)acetic acid CAS No. 57676-16-1

2-(2,1-benzothiazol-3-yl)acetic acid

Cat. No.: B6161659
CAS No.: 57676-16-1
M. Wt: 193.22 g/mol
InChI Key: VVFWYLIZGDHKEM-UHFFFAOYSA-N
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Description

2-(2,1-Benzothiazol-3-yl)acetic acid is a compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound has garnered significant interest due to its diverse biological and pharmaceutical activities. Benzothiazole derivatives are known for their roles in medicinal chemistry, particularly for their anti-cancer, anti-bacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,1-benzothiazol-3-yl)acetic acid typically involves the condensation of 2-aminobenzenethiol with acetic acid derivatives. One common method includes the reaction of 2-aminobenzenethiol with chloroacetic acid under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(2,1-Benzothiazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-(2,1-Benzothiazol-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,1-benzothiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cellular processes such as proliferation and inflammation. Additionally, the compound may interact with cellular receptors, modulating signaling pathways involved in disease progression .

Comparison with Similar Compounds

  • 2-(2-Benzothiazolyl)acetonitrile
  • 2-(2-Benzothiazolyl)acetate
  • 2-(2-Benzothiazolyl)ethanol

Comparison: Compared to these similar compounds, 2-(2,1-benzothiazol-3-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical reactivity and biological activity. For example, the acetic acid group enhances its solubility and facilitates its interaction with biological targets, making it a more versatile compound in medicinal chemistry .

Properties

CAS No.

57676-16-1

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-(2,1-benzothiazol-3-yl)acetic acid

InChI

InChI=1S/C9H7NO2S/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8/h1-4H,5H2,(H,11,12)

InChI Key

VVFWYLIZGDHKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(SN=C2C=C1)CC(=O)O

Purity

95

Origin of Product

United States

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